{4-[(3-nitrobenzyl)oxy]phenyl}methanol
Description
{4-[(3-Nitrobenzyl)oxy]phenyl}methanol is a benzyl alcohol derivative featuring a 3-nitrobenzyl ether substituent on the para position of the phenyl ring. Evidence from crystallographic studies () reveals that derivatives of this compound exhibit anticonvulsant activity, with an ED50 of 0.0143 mmol/kg in murine models. The presence of the nitro group at the meta position on the benzyl moiety and the hydroxymethyl (-CH2OH) group on the phenyl ring contribute to its unique electronic and steric properties, which influence both its reactivity and biological interactions.
Properties
IUPAC Name |
[4-[(3-nitrophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHUFXMCEOWYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in {4-[(3-nitrobenzyl)oxy]phenyl}methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanol group can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 4-[(3-nitrobenzyl)oxy]benzaldehyde or 4-[(3-nitrobenzyl)oxy]benzoic acid.
Reduction: 4-[(3-aminobenzyl)oxy]phenylmethanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
{4-[(3-nitrobenzyl)oxy]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylmethanol moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of benzyl alcohol derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Nitro Group Position: The 3-nitrobenzyl group in the target compound creates a distinct electronic environment compared to the 4-nitro isomer. The meta position may reduce steric hindrance and enhance hydrogen-bonding interactions, as seen in the crystal structure of its derivatives, which form N–H···O and O–H···Cl networks . In contrast, para-nitro substituents () could lead to altered solubility or metabolic stability.
- Chlorine vs.
Physicochemical and Pharmacokinetic Properties
Lipinski’s Rule of Five is critical for assessing drug-likeness. The target compound and its analogues were evaluated for molecular weight (MW), topological polar surface area (TPSA), and hydrogen-bonding capacity:
Table 2: Physicochemical Properties
| Compound | MW (g/mol) | TPSA (Ų) | logP | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| This compound | 289.27 | 89.6 | 2.1 | 1 | 6 |
| Bezafibrate Alcohol Derivative | 328.34 | 94.7 | 2.8 | 2 | 7 |
| Ethyl (E)-(3-(4-((4-Bromobenzyl)oxy)phenyl)acryloyl)glycinate | 454.32 | 98.5 | 3.5 | 2 | 8 |
Analysis:
- The target compound adheres to Lipinski’s rules (MW < 500, TPSA < 140 Ų, H-bond donors ≤ 5, acceptors ≤ 10), suggesting favorable oral bioavailability .
- Compared to the bromobenzyl-containing acryloyl glycinate (), the target compound’s lower MW and TPSA may enhance blood-brain barrier penetration, relevant to its anticonvulsant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
